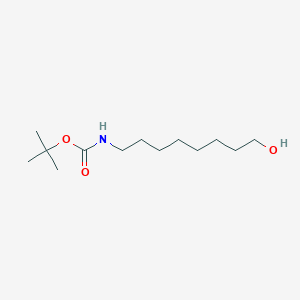

Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamic acid esters are a class of organic compounds that have garnered interest due to their utility in various chemical reactions and potential applications. While the specific compound "Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester" is not directly mentioned in the provided papers, the general chemistry and synthesis of carbamic acid esters can be inferred from the related research.

Synthesis Analysis

The synthesis of carbamic acid esters can be achieved through several methods. For instance, carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, which allows for the preparation of anilines with sensitive functional groups . Another study presents a three-step synthesis of carbamic acid ethyl esters from beta-alkoxyvinyl trihalomethyl ketones, which involves Michael addition-substitution, reduction with NaBH4, and cyclization with triphosgene . Additionally, a novel protocol for synthesizing (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives has been developed, utilizing a one-pot synthesis approach with Raney nickel as a catalyst .

Molecular Structure Analysis

The molecular structure of carbamic acid esters typically includes a carbamate group, which is an ester derived from carbamic acid. This functional group plays a crucial role in the reactivity and properties of these compounds. The molecular structure of carbamic acid esters can be manipulated through various synthetic routes to introduce different substituents, which can affect the compound's reactivity and potential applications.

Chemical Reactions Analysis

Carbamic acid esters participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of other organic compounds, such as anilines , and can undergo reactions like Michael addition and cyclization to form more complex structures . The reactivity of carbamic acid esters can be influenced by the presence of different substituents and functional groups, which can be strategically introduced during synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability, which are important for their handling and use in chemical reactions. The introduction of different substituents can also affect these properties, making them more suitable for specific applications. For example, the presence of a hydroxy group, as in the compound of interest, could potentially increase solubility in polar solvents.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Amination

Carbamic acid esters have been utilized in palladium-catalyzed amination processes. For instance, carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This method allows the preparation of anilines with sensitive functional groups (Mullick et al., 2010).

Synthesis of Chiral Intermediates

Carbamic acid esters are significant in synthesizing chiral intermediates for various pharmaceutical compounds. For example, they have been used in the diastereoselective microbial reduction process for creating intermediates of HIV protease inhibitors like Atazanavir (Patel et al., 2003).

Prodrug Synthesis

These esters are integral in synthesizing prodrugs, particularly for dopaminergic compounds. They have been evaluated as prodrug forms to protect parent phenols against first-pass metabolism following oral administration (Hansen et al., 1991).

Biocatalytic Synthesis of Drug Intermediates

Carbamic acid esters play a role in the biocatalytic synthesis of chiral intermediates for antiviral and antihypertensive drugs. Their use in microbial cultures has shown efficiency in producing intermediates with high enantiomeric excess and diastereomeric purity (Patel, 1999).

Pharmacological Studies

These compounds have been studied for their physostigmine-like action, influencing factors like miotic action and intestinal peristalsis (Aeschlimann & Reinert, 1931).

Development of Synthesis Processes

They are also involved in the development of synthesis processes, such as the creation of tolylenediisocyanate without phosgene, showing their potential in green chemistry applications (Aso & Baba, 2003).

Propiedades

IUPAC Name |

tert-butyl N-(8-hydroxyoctyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h15H,4-11H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNLQLJANDBXLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438264 |

Source

|

| Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(8-hydroxyoctyl)carbamate | |

CAS RN |

144183-31-3 |

Source

|

| Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(8-hydroxyoctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.